molecular formula C19H20N2OS B2502388 N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-91-4

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2502388
CAS No.: 536701-91-4
M. Wt: 324.44
InChI Key: XJOQZSLYQRHLHB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, which include a phenyl group substituted with two methyl groups, an indole moiety, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfanylacetamide Formation: The indole derivative is then reacted with a suitable thiol (e.g., 2-mercaptoacetic acid) to form the sulfanylacetamide linkage.

    Coupling with the Phenyl Group: Finally, the 2,4-dimethylphenyl group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and indole rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for bromination, or nitrating agents (e.g., nitric acid) for nitration.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active indole derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is largely dependent on its interaction with biological targets:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

    N-(2,4-dimethylphenyl)-2-[(1H-indol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the indole ring.

    N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.

Uniqueness: N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of both the 2,4-dimethylphenyl and 2-methylindole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-9-16(13(2)10-12)21-18(22)11-23-19-14(3)20-17-7-5-4-6-15(17)19/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQZSLYQRHLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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